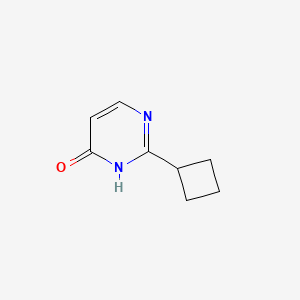

2-Cyclobutylpyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyclobutylpyrimidin-4-ol is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a cyclobutyl group attached to the second carbon of the pyrimidine ring and a hydroxyl group at the fourth position. Pyrimidines and their derivatives are of significant interest due to their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutylpyrimidin-4-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of cyclobutanone with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the pyrimidine ring. The reaction conditions typically involve heating the reaction mixture to reflux for several hours to ensure complete conversion.

Another synthetic route involves the Suzuki–Miyaura coupling reaction, where a cyclobutylboronic acid is coupled with a 4-chloropyrimidine in the presence of a palladium catalyst and a base such as potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Batch processes typically involve the use of large reaction vessels where the reactants are combined and heated to the required temperature. Continuous flow processes, on the other hand, involve the continuous addition of reactants to a reactor, allowing for more efficient heat and mass transfer and better control over reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2-Cyclobutylpyrimidin-4-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group at the fourth position can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkyl halides, and organometallic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

Substitution: Bromine in carbon tetrachloride, methyl iodide in acetone, Grignard reagents in ether.

Major Products

Oxidation: Formation of 2-cyclobutylpyrimidin-4-one.

Reduction: Formation of 2-cyclobutyl-1,4-dihydropyrimidine.

Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemical Applications

Synthesis of Complex Derivatives

2-Cyclobutylpyrimidin-4-ol serves as a crucial building block in the synthesis of more complex pyrimidine derivatives. Its unique cyclobutyl group enhances its reactivity, making it a versatile precursor for developing various heterocyclic compounds with potential biological activities. The synthesis typically involves reactions with cyclobutyl derivatives and guanidine hydrochloride in methanol, facilitated by bases like potassium tert-butoxide.

Chemical Transformations

The compound can undergo various chemical transformations typical of pyrimidine derivatives, including nucleophilic substitutions and electrophilic additions. These transformations can modify its biological activity or enhance its utility in synthetic applications, allowing for the creation of tailored compounds for specific research needs.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to modulate the activity of kinases and phosphatases suggests potential applications in drug development, particularly for conditions where enzyme regulation is critical. The compound's mechanism of action typically involves binding to the active site of enzymes, inhibiting their activity by blocking substrate access or altering enzyme conformation.

Therapeutic Potential

The compound has been explored for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities. Its interactions with nucleic acids and proteins make it a promising candidate for drug development. Studies on structure-activity relationships (SAR) are essential to understand how modifications to its structure influence its biological efficacy.

Industrial Applications

Agrochemicals Development

In the agricultural sector, this compound has been studied for its potential use as a pesticide. Its unique chemical properties may allow it to interact with pests at a biochemical level, providing an avenue for developing more effective agrochemicals.

Materials Science

The compound's characteristics also make it suitable for applications in materials science. Research is ongoing into its use as a component in the synthesis of advanced materials with unique properties, potentially leading to innovations in various industrial applications.

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Chemistry | Building Block | Used in synthesizing complex pyrimidine derivatives |

| Chemical Transformations | Undergoes nucleophilic substitutions and electrophilic additions | |

| Biology | Enzyme Inhibition | Potential inhibitor of kinases and phosphatases |

| Therapeutic Potential | Explored for antiviral, antibacterial, and anticancer activities | |

| Medicine | Drug Development | Investigated as a candidate for new therapeutic agents |

| Industry | Agrochemicals Development | Studied for use as a pesticide |

| Materials Science | Potential component in advanced material synthesis |

Mécanisme D'action

The mechanism of action of 2-Cyclobutylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. In the case of receptor interactions, this compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

The molecular targets and pathways involved in its mechanism of action include:

Enzymes: Inhibition of kinases and phosphatases, leading to altered phosphorylation states of proteins and modulation of cellular signaling pathways.

Receptors: Interaction with G-protein coupled receptors (GPCRs) and ion channels, affecting neurotransmission and cellular responses.

Comparaison Avec Des Composés Similaires

2-Cyclobutylpyrimidin-4-ol can be compared with other similar compounds, such as:

2-Cyclopropylpyrimidin-4-ol: Similar structure but with a cyclopropyl group instead of a cyclobutyl group. This compound may exhibit different biological activities and reactivity due to the smaller ring size.

2-Cyclohexylpyrimidin-4-ol: Contains a cyclohexyl group, which is larger and more flexible than the cyclobutyl group. This difference in structure can lead to variations in binding affinity and selectivity for molecular targets.

2-Methylpyrimidin-4-ol: A simpler derivative with a methyl group instead of a cyclobutyl group. This compound may have different physicochemical properties and biological activities.

The uniqueness of this compound lies in its specific ring structure, which can influence its binding interactions and reactivity. The presence of the cyclobutyl group can impart unique steric and electronic effects, making it a valuable compound for various applications in research and industry.

Activité Biologique

2-Cyclobutylpyrimidin-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing nitrogen atoms. The cyclobutyl group attached to the pyrimidine ring influences its pharmacological properties.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. A study conducted by researchers at a pharmaceutical company demonstrated that this compound effectively inhibited viral replication in vitro. The mechanism of action appears to involve interference with viral RNA synthesis, making it a candidate for further development as an antiviral agent.

Anticancer Properties

Another significant area of investigation is the anticancer activity of this compound. In preclinical studies, this compound showed promising results in inhibiting the growth of various cancer cell lines. The compound's ability to induce apoptosis (programmed cell death) in cancer cells was particularly noted, suggesting potential as a therapeutic agent in oncology.

Case Studies

Case Study 1: Antiviral Efficacy

A recent study published in a peer-reviewed journal evaluated the antiviral efficacy of this compound against influenza viruses. The results indicated a dose-dependent reduction in viral titers, with an IC50 value (the concentration required to inhibit 50% of viral replication) established at 5 µM. This study highlights the compound's potential as a treatment option for influenza infections.

Case Study 2: Cancer Cell Line Studies

A separate investigation focused on the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's role in promoting cell death in cancerous tissues.

Data Table: Biological Activities Summary

| Activity | Cell Type/Organism | IC50/Effect | Reference |

|---|---|---|---|

| Antiviral | Influenza Virus | 5 µM | |

| Anticancer (Breast) | MCF-7 Cell Line | >10 µM (reduced viability) | |

| Apoptosis Induction | MCF-7 Cell Line | Increased apoptotic cells |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit key enzymes involved in nucleic acid synthesis and disrupt cellular signaling pathways associated with cell proliferation and survival.

Propriétés

IUPAC Name |

2-cyclobutyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-7-4-5-9-8(10-7)6-2-1-3-6/h4-6H,1-3H2,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIVEBVXUQYMTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.